molecular formula C29H30N6O2 B8337434 2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)benzonitrile

2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)benzonitrile

Cat. No.: B8337434
M. Wt: 494.6 g/mol
InChI Key: JWOBILPHXGOCRA-UHFFFAOYSA-N
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Description

2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)benzonitrile is a complex organic compound that features a unique arrangement of pyrimidine, pyridine, and benzonitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)benzonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the benzonitrile group.

    Pyrimidine Synthesis: The pyrimidine core can be synthesized via a Biginelli reaction, which involves the condensation of ethyl acetoacetate, urea, and an aldehyde in the presence of an acid catalyst.

    Pyridine Synthesis: The pyridine ring can be constructed using a Hantzsch pyridine synthesis, which involves the reaction of an aldehyde, ammonia, and a β-keto ester.

    Coupling Reaction: The pyrimidine and pyridine intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidine and pyridine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines or aldehydes.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical transformations makes it a versatile tool in biochemical assays.

Medicine

In medicinal chemistry, the compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with a variety of biological targets, making it a candidate for drug discovery programs.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-{[1-(5-Methoxypyrimidin-2-yl)-2-isopropyl-6-oxo-4-propyl-1,6-dihydropyrimidin-5-yl]methyl}pyridin-2-yl}benzonitrile
  • 2-{5-{[1-(5-Chloropyrimidin-2-yl)-2-isopropyl-6-oxo-4-propyl-1,6-dihydropyrimidin-5-yl]methyl}pyridin-2-yl}benzonitrile

Uniqueness

The uniqueness of 2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)benzonitrile lies in its ethoxy group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature differentiates it from similar compounds and can lead to distinct properties and applications.

Properties

Molecular Formula

C29H30N6O2

Molecular Weight

494.6 g/mol

IUPAC Name

2-[5-[[1-(5-ethoxypyrimidin-2-yl)-6-oxo-2-propan-2-yl-4-propylpyrimidin-5-yl]methyl]pyridin-2-yl]benzonitrile

InChI

InChI=1S/C29H30N6O2/c1-5-9-26-24(14-20-12-13-25(31-16-20)23-11-8-7-10-21(23)15-30)28(36)35(27(34-26)19(3)4)29-32-17-22(18-33-29)37-6-2/h7-8,10-13,16-19H,5-6,9,14H2,1-4H3

InChI Key

JWOBILPHXGOCRA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(C(=N1)C(C)C)C2=NC=C(C=N2)OCC)CC3=CN=C(C=C3)C4=CC=CC=C4C#N

Origin of Product

United States

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